N'-(3-Methylphenyl)propanehydrazide

Description

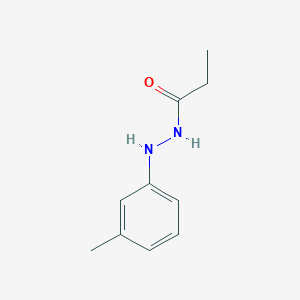

N'-(3-Methylphenyl)propanehydrazide is a hydrazide derivative characterized by a propanehydrazide backbone substituted with a 3-methylphenyl group at the hydrazine nitrogen. This compound belongs to a broader class of hydrazones and hydrazides, which are widely studied for their biological activities, including antioxidant, neuroprotective, and anticancer properties. Its structural flexibility allows for diverse chemical modifications, making it a scaffold of interest in medicinal chemistry and drug design .

Properties

CAS No. |

112252-48-9 |

|---|---|

Molecular Formula |

C10H14N2O |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

N'-(3-methylphenyl)propanehydrazide |

InChI |

InChI=1S/C10H14N2O/c1-3-10(13)12-11-9-6-4-5-8(2)7-9/h4-7,11H,3H2,1-2H3,(H,12,13) |

InChI Key |

IVXAYXDUYSBHSV-UHFFFAOYSA-N |

SMILES |

CCC(=O)NNC1=CC=CC(=C1)C |

Canonical SMILES |

CCC(=O)NNC1=CC=CC(=C1)C |

Synonyms |

Propanoic acid, 2-(3-methylphenyl)hydrazide |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Characteristics

- Core Structure : The propanehydrazide backbone provides hydrogen-bonding sites (CONH and N=CH groups), critical for interactions with biological targets.

- Substituent Effects : The 3-methylphenyl group introduces steric hindrance and lipophilicity, influencing solubility and membrane permeability .

Comparison with Similar Compounds

Antioxidant Activity

Key Findings :

Neuroprotective and MAO-B Inhibitory Effects

Key Findings :

Anticancer Activity

Key Findings :

- Electrophilic substituents (e.g., fluorine, triazole) enhance cytotoxicity by disrupting DNA repair or inducing apoptosis .

- Metal-chelating moieties (e.g., quinoline) improve activity against resistant cancer lines .

Structure-Activity Relationships (SAR)

Hydrophilic groups (e.g., hydroxyl, ethoxy) balance solubility and activity .

Geometric Isomerism :

Heterocyclic Modifications :

- Oxadiazole or pyrazole rings enhance metabolic stability and target affinity .

Preparation Methods

Reaction Mechanism and General Procedure

Methyl or ethyl esters of substituted propanoic acids react with excess hydrazine hydrate in refluxing methanol. For example, methyl 2-(4-isobutylphenyl)propanoate undergoes hydrazinolysis at 90–100°C to yield 2-(4-isobutylphenyl)propanehydrazide in 88% yield. Applied to N'-(3-Methylphenyl)propanehydrazide, the synthetic pathway would involve:

-

Starting Material Preparation :

Synthesis of methyl 3-(3-methylphenyl)propanoate via esterification of 3-(3-methylphenyl)propanoic acid using methanol and sulfuric acid. -

Hydrazinolysis :

Refluxing the ester with hydrazine hydrate in methanol for 4–6 hours. The reaction is monitored via thin-layer chromatography (TLC), with typical yields ranging from 70% to 88%.

Representative Reaction :

For R = 3-methylphenyl and R' = methyl.

Optimization and Challenges

-

Solvent Choice : Methanol is preferred due to its polarity and ability to dissolve both hydrazine and esters.

-

Stoichiometry : A 1:1.2 molar ratio of ester to hydrazine hydrate minimizes side reactions.

-

Purity Control : Recrystallization from ethanol or toluene ensures >95% purity, as evidenced by melting point consistency (e.g., 148–149°C for analogous compounds).

Acylation of 3-Methylphenylhydrazine

An alternative route involves reacting 3-methylphenylhydrazine with propanoyl chloride. This method is less common due to the limited availability of substituted hydrazines but offers direct access to N'-arylhydrazides.

Synthesis of 3-Methylphenylhydrazine

3-Methylphenylhydrazine is synthesized via diazotization and reduction of 3-methylaniline:

-

Diazotization :

3-Methylaniline reacts with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to form the diazonium salt. -

Reduction :

The diazonium salt is reduced using stannous chloride (SnCl₂) in HCl, yielding 3-methylphenylhydrazine hydrochloride. Neutralization with sodium hydroxide liberates the free hydrazine.

Acylation Reaction

Propanoyl chloride is added dropwise to a stirred solution of 3-methylphenylhydrazine in dichloromethane (DCM) at 0°C. Triethylamine (TEA) scavenges HCl, preventing side reactions.

Reaction Scheme :

(Ar = 3-methylphenyl)

Conditions :

Structural Validation and Analytical Data

Synthesized compounds are characterized using spectroscopic and chromatographic techniques:

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) confirms molecular ion peaks. For example, compound 50 in a related study showed [M+H]⁺ at m/z 378.11.

Comparative Analysis of Methods

| Parameter | Hydrazinolysis | Acylation |

|---|---|---|

| Starting Materials | Ester derivatives | Acyl chloride, hydrazine |

| Yield | 70–88% | 60–75% |

| Purity Control | Recrystallization | Column chromatography |

| Scalability | High | Moderate |

Hydrazinolysis is favored for scalability and simplicity, while acylation offers precision in N'-substitution.

Applications and Derivatives

This compound serves as a precursor for bioactive molecules. For instance:

Q & A

Basic Research Questions

Q. How can the synthesis of N'-(3-Methylphenyl)propanehydrazide be optimized for high yield and purity?

- Methodological Answer : The compound is typically synthesized via condensation of 3-methylbenzaldehyde with propanehydrazide under reflux in methanol or ethanol. Catalysts such as acetic acid or HCl can accelerate imine bond formation. Purification via recrystallization (e.g., using methanol or 1,4-dioxane) improves purity, with yields dependent on stoichiometric ratios and reaction time (2–4 hours at 60–80°C) .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm hydrazide and aromatic proton environments. IR spectroscopy identifies N–H stretching (3200–3300 cm) and C=O vibrations (~1650 cm) .

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement resolves molecular geometry and hydrogen-bonding networks. Planarity analysis and torsion angle calculations validate structural integrity .

Q. How does the 3-methylphenyl substituent influence reactivity in condensation reactions?

- Methodological Answer : The electron-donating methyl group enhances the electrophilicity of the aldehyde carbonyl, facilitating nucleophilic attack by hydrazide. Steric effects from the methyl group may reduce reactivity with bulky substrates, necessitating optimized solvent polarity (e.g., DMF for sterically hindered reactions) .

Advanced Research Questions

Q. What strategies resolve data contradictions in crystal structure determination of this compound derivatives?

- Methodological Answer :

- Refinement : Use SHELXL’s restraints for disordered atoms or high thermal motion regions. Validate hydrogen-bonding networks with PLATON or Mercury .

- Validation : Cross-check experimental data (e.g., bond lengths, angles) against DFT-optimized geometries to identify outliers. Address twinning or pseudo-symmetry with CELL_NOW integration .

Q. How can computational modeling predict the bioactivity of this compound against molecular targets?

- Methodological Answer :

- Docking Studies : Perform molecular docking (AutoDock Vina, Glide) to assess binding affinity to enzymes like LATS kinase or bacterial targets. Validate with MD simulations (AMBER, GROMACS) to evaluate stability .

- QSAR : Derive quantitative structure-activity relationships using Hammett constants for substituent effects on bioactivity (e.g., anti-inflammatory or antimicrobial potency) .

Q. What experimental approaches assess the compound’s potential as a corrosion inhibitor?

- Methodological Answer :

- Electrochemical Testing : Use potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in acidic media (e.g., 1.0 M HCl). Compare inhibition efficiency (%) of derivatives with varying substituents .

- Surface Analysis : SEM/EDS or AFM quantifies adsorption on mild steel surfaces. Relate inhibition to hydrazide’s chelation capacity with metal ions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.